N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Overview
Description
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a trifluoromethanesulfonamide group attached to a chiral center bearing two phenyl groups and an amino group. Its distinct structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Scientific Research Applications
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders and cancer.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the amino group and the trifluoromethanesulfonamide moiety in its structure suggests that it might interact with its targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Result of Action
The molecular and cellular effects of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Biochemical Analysis
Biochemical Properties
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, which can alter cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves interactions with the enzyme’s active site, altering its conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can alter the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of (1S,2S)-1,2-diphenylethylenediamine with trifluoromethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions to form new carbon-nitrogen bonds, which are essential in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include substituted amines, imines, and various derivatives that are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]acetamide
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]benzamide
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Uniqueness
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMTDKHCXCSNA-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151337 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167316-28-1 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167316-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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